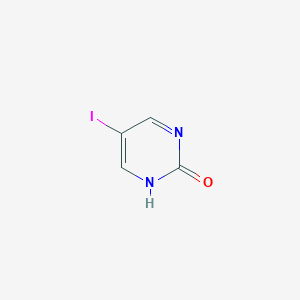

5-Iodopyrimidin-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 754229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHCYDBPRLPQMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474784 | |

| Record name | 5-iodopyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79387-69-2 | |

| Record name | 79387-69-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=754229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-iodopyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Iodopyrimidin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 5-Iodopyrimidin-2-ol, a key intermediate in the development of various therapeutic agents. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.

Introduction

This compound is a crucial building block in medicinal chemistry due to the versatile reactivity of the iodo group, which allows for a variety of coupling reactions to introduce molecular complexity. The pyrimidin-2-ol core is also a common scaffold in biologically active molecules. This guide outlines the most effective and commonly employed synthetic strategies for the preparation of this important compound.

Synthetic Pathways

Two primary synthetic strategies have been identified for the synthesis of this compound:

-

Direct Iodination of Pyrimidin-2-ol: This is the most straightforward approach, involving the direct electrophilic iodination of the pyrimidin-2-ol starting material at the C5 position.

-

Diazotization of 2-Amino-5-iodopyrimidine: This alternative two-step route involves the initial synthesis of 2-amino-5-iodopyrimidine followed by the conversion of the amino group to a hydroxyl group via a diazotization reaction.

The following sections provide detailed experimental protocols and data for these methods.

Direct Iodination of Pyrimidin-2-ol

The direct iodination of pyrimidin-2-ol offers a concise route to the target molecule. Several iodinating systems can be employed for this transformation.

Method 1: Iodination using Iodine and Silver Nitrate

This method presents an environmentally friendly approach to iodination, utilizing a combination of molecular iodine and silver nitrate under solvent-free mechanochemical conditions. This method has been shown to be effective for the C5 iodination of pyrimidine derivatives.[1][2]

Experimental Protocol:

-

In a mortar, combine pyrimidin-2-ol (1.0 mmol), iodine (1.2 mmol), and silver nitrate (0.5 mmol).

-

Grind the mixture using a pestle for 20-30 minutes at room temperature. A few drops of acetonitrile can be added to facilitate grinding.[2]

-

Upon completion of the reaction (monitored by TLC), the reaction mixture is filtered.

-

The solid residue is washed with methanol.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford this compound.

Quantitative Data:

| Starting Material | Iodinating Agent | Promoter | Solvent | Reaction Time | Yield (%) | Reference |

| Pyrimidin-2-ol | Iodine (I₂) | Silver Nitrate (AgNO₃) | Solvent-free (mechanochemical) | 20-30 min | 70-98 (expected) | [1][2] |

Reaction Pathway:

Caption: Direct iodination of pyrimidin-2-ol using iodine and silver nitrate.

Method 2: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a powerful iodinating agent, particularly for electron-rich and some deactivated aromatic systems. The reactivity of NIS can be enhanced by the use of a strong acid catalyst such as sulfuric acid.[3]

Experimental Protocol:

-

To a stirred solution of pyrimidin-2-ol (1.0 mmol) in a suitable solvent (e.g., acetonitrile or a chlorinated solvent), add N-iodosuccinimide (1.1 mmol).

-

If required for less reactive substrates, the reaction can be catalyzed by the addition of a strong acid like sulfuric acid, typically at a controlled temperature (e.g., 0-25 °C).

-

The reaction is monitored by TLC for the consumption of the starting material.

-

Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield this compound.

Quantitative Data:

| Starting Material | Iodinating Agent | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Pyrimidin-2-ol | N-Iodosuccinimide (NIS) | Sulfuric Acid (optional) | Acetonitrile | Varies | Moderate to High | [3] |

Reaction Pathway:

Caption: Iodination of pyrimidin-2-ol using N-Iodosuccinimide.

Diazotization of 2-Amino-5-iodopyrimidine

This two-step approach provides an alternative route to this compound. The first step involves the synthesis of 2-amino-5-iodopyrimidine, which is then converted to the desired product via a diazotization reaction.

Step 1: Synthesis of 2-Amino-5-iodopyrimidine

The synthesis of 2-amino-5-iodopyrimidine can be achieved through the direct iodination of 2-aminopyrimidine.

Experimental Protocol:

-

Dissolve 2-aminopyrimidine in an aqueous medium.

-

To this solution, add iodine in a controlled manner.

-

An oxidizing agent, such as hydrogen peroxide, is often used to facilitate the iodination.

-

The reaction parameters, including temperature and reagent ratios, are carefully controlled to ensure high regioselectivity at the 5-position.

-

The product, 2-amino-5-iodopyrimidine, is then isolated and purified.

Step 2: Diazotization of 2-Amino-5-iodopyrimidine

The conversion of the amino group to a hydroxyl group is a classic transformation achieved through diazotization followed by hydrolysis.

Experimental Protocol:

-

2-Amino-5-iodopyrimidine (1.0 mmol) is dissolved in an acidic aqueous solution (e.g., dilute sulfuric acid or hydrochloric acid) and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (1.1 mmol) in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at this temperature for a specified period (e.g., 30-60 minutes) to ensure complete formation of the diazonium salt.

-

The reaction mixture is then gently warmed to room temperature and may be heated further (e.g., to 50-100 °C) to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl compound.

-

The progress of the reaction is monitored by the evolution of nitrogen gas.

-

After cooling, the product is isolated by filtration or extraction with an organic solvent.

-

Purification is typically achieved by recrystallization or column chromatography.

Quantitative Data:

| Starting Material | Reagents | Solvent | Reaction Temperature (°C) | Yield (%) |

| 2-Amino-5-iodopyrimidine | 1. NaNO₂ 2. H₂O, H⁺ | Aqueous Acid | 0-5 then warming | Moderate |

Reaction Pathway:

Caption: Synthesis via diazotization of 2-amino-5-iodopyrimidine.

Conclusion

The synthesis of this compound can be effectively achieved through either direct iodination of pyrimidin-2-ol or a two-step sequence involving the diazotization of 2-amino-5-iodopyrimidine. The choice of method will depend on the availability of starting materials, desired scale, and consideration of factors such as reaction efficiency and environmental impact. The direct iodination approach, particularly the mechanochemical method, offers a green and efficient route, while the diazotization pathway provides a reliable alternative. The protocols and data presented in this guide are intended to provide a solid foundation for researchers in their synthetic endeavors.

References

An In-depth Technical Guide to the Chemical Properties and Structure of 5-Iodopyrimidin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 5-Iodopyrimidin-2-ol is limited in publicly accessible literature. The information presented in this guide is substantially based on the known properties of the parent compound, 2-hydroxypyrimidine, and the closely related 5-iodouracil. All properties of this compound should be considered theoretical or inferred and require experimental verification.

Introduction

This compound, also known as 2-hydroxy-5-iodopyrimidine, is a halogenated derivative of the pyrimidine core structure. Pyrimidines are fundamental heterocyclic aromatic compounds that form the basis of two of the nucleobases in DNA and RNA: cytosine, thymine, and uracil. The introduction of a hydroxyl group and an iodine atom to the pyrimidine ring is expected to confer unique chemical properties, making it a potentially valuable building block in medicinal chemistry and drug discovery. The hydroxyl group can participate in hydrogen bonding and act as a nucleophile or a leaving group after activation, while the iodine atom can be utilized in various cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, a common strategy in the synthesis of complex organic molecules.

This technical guide provides a comprehensive overview of the predicted chemical properties, structure, and reactivity of this compound, drawing on data from analogous compounds to offer a predictive profile for researchers.

Chemical Properties

The chemical properties of this compound are anticipated to be influenced by both the pyrimidine ring and its substituents. The following tables summarize the known properties of 2-hydroxypyrimidine and 5-iodouracil, which serve as a basis for the estimated properties of this compound.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound (Predicted) | 2-Hydroxypyrimidine[1] | 5-Iodouracil[2][3] |

| IUPAC Name | This compound | Pyrimidin-2-ol | 5-Iodopyrimidine-2,4(1H,3H)-dione[3] |

| Synonyms | 2-Hydroxy-5-iodopyrimidine | 2(1H)-Pyrimidinone | 2,4-Dihydroxy-5-iodopyrimidine[3] |

| CAS Number | Not Available | 557-01-7 | 696-07-1[3] |

| Molecular Formula | C₄H₃IN₂O | C₄H₄N₂O | C₄H₃IN₂O₂[2][3] |

| Molecular Weight | 221.98 g/mol | 96.09 g/mol | 237.98 g/mol [3] |

| Appearance | Predicted to be a solid | White to off-white crystalline solid[1] | Solid |

| Melting Point | Predicted to be >200 °C (with decomposition) | 178-182 °C | 274-276 °C (decomposes)[4] |

| Boiling Point | Not Available | Not Available | Not Available |

| Solubility | Predicted to be sparingly soluble in water and soluble in polar organic solvents. | Soluble in water[1] | Sparingly soluble in water |

| pKa | Not Available | Not Available | Not Available |

Chemical Structure and Tautomerism

A critical aspect of the structure of 2-hydroxypyrimidines is the existence of lactam-lactim tautomerism. The "2-hydroxy" (enol or lactim) form can exist in equilibrium with the "2-oxo" (keto or lactam) form, 5-iodo-1H-pyrimidin-2-one. For the parent 2-hydroxypyrimidine, the equilibrium generally favors the lactam form, particularly in the solid state and in polar solvents. This preference is due to the greater stability of the amide group in the lactam tautomer. It is highly probable that this compound also exhibits this tautomerism, with the lactam form being the predominant species under most conditions.

Caption: Lactam-lactim tautomerism of this compound.

Note: The images in the diagram are placeholders and would ideally be replaced with the actual chemical structures of the two tautomers.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process: first, the synthesis of the 2-hydroxypyrimidine core, followed by regioselective iodination at the 5-position.

Caption: Proposed synthetic workflow for this compound.

4.1.1. Step 1: Synthesis of 2-Hydroxypyrimidine (General Protocol)

A common method for the synthesis of the 2-hydroxypyrimidine core involves the condensation of urea with a suitable 1,3-dicarbonyl compound or its equivalent under basic or acidic conditions.[1]

-

Materials:

-

Urea

-

1,3-Dicarbonyl compound (e.g., malondialdehyde or its synthetic equivalent)

-

Base (e.g., sodium ethoxide in ethanol) or Acid (e.g., hydrochloric acid)

-

Ethanol (solvent)

-

-

Procedure:

-

Dissolve the 1,3-dicarbonyl compound and a stoichiometric amount of urea in ethanol.

-

If using a base, add a solution of sodium ethoxide in ethanol to the mixture. If using an acid, the reaction may be performed in an acidic medium.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize it with an appropriate acid or base.

-

The product, 2-hydroxypyrimidine, may precipitate out of the solution or can be obtained after removal of the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or water).

-

4.1.2. Step 2: Iodination of 2-Hydroxypyrimidine (General Protocol)

The iodination of the pyrimidine ring at the 5-position can be achieved using an electrophilic iodinating agent. A variety of reagents and conditions have been reported for the iodination of uracil and other pyrimidines.[5][6]

-

Materials:

-

Procedure (Example using I₂ and an oxidizing agent):

-

Dissolve or suspend 2-hydroxypyrimidine in a suitable solvent like acetic acid.

-

Add a stoichiometric amount of molecular iodine (I₂) to the mixture.

-

Slowly add an oxidizing agent (e.g., nitric acid) to generate the electrophilic iodine species in situ.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted iodine.

-

The product, this compound, may precipitate and can be collected by filtration.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Reactivity and Potential Applications

The reactivity of this compound is dictated by the interplay of its functional groups.

-

The Pyrimidine Ring: The pyrimidine ring is an electron-deficient system, which influences the reactivity of its substituents.

-

The Hydroxyl/Oxo Group: In its lactim form, the hydroxyl group is weakly acidic and can be deprotonated. In its more stable lactam form, the N-H proton is acidic, and the exocyclic oxygen is nucleophilic. The amide functionality can also undergo various chemical transformations.

-

The Iodine Atom: The iodine atom at the 5-position is the most versatile handle for synthetic modifications. It can readily participate in a variety of transition-metal-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

-

These reactions allow for the introduction of a wide range of substituents at the 5-position of the pyrimidine ring, making this compound a potentially highly valuable intermediate for the synthesis of libraries of compounds for screening in drug discovery programs. Its structural similarity to nucleobases suggests potential applications in the development of antiviral, anticancer, and other therapeutic agents.

Conclusion

While direct experimental data on this compound is scarce, a comprehensive understanding of its chemical properties, structure, and reactivity can be inferred from its parent compound, 2-hydroxypyrimidine, and other related pyrimidine derivatives. The presence of both a hydroxyl/oxo group and a versatile iodine atom on the pyrimidine core suggests that this molecule holds significant potential as a building block for the synthesis of complex, biologically active molecules. Further experimental investigation into the synthesis and characterization of this compound is warranted to fully explore its utility in chemical research and drug development.

References

- 1. Page loading... [guidechem.com]

- 2. DNAmod: 5-iodouracil [dnamod.hoffmanlab.org]

- 3. 5-Iodouracil | C4H3IN2O2 | CID 69672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. far-chemical.com [far-chemical.com]

- 5. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions [ouci.dntb.gov.ua]

Spectroscopic Profile of 5-Iodopyrimidin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 5-Iodopyrimidin-2-ol. Due to the limited availability of published experimental data at the time of this report, the following sections present predicted spectroscopic values based on the analysis of structurally similar compounds and established principles of NMR, IR, and Mass Spectrometry. This guide also outlines standardized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of pyrimidine derivatives and iodo-substituted aromatic systems.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | 1H | N-H |

| ~8.5 - 8.7 | Singlet | 1H | C4-H |

| ~8.3 - 8.5 | Singlet | 1H | C6-H |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C2 (C=O) |

| ~155 - 160 | C4 |

| ~150 - 155 | C6 |

| ~70 - 75 | C5 (C-I) |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Broad | N-H stretch |

| 1700 - 1650 | Strong | C=O stretch (amide) |

| 1640 - 1580 | Medium | C=N stretch |

| 1580 - 1400 | Medium-Strong | Aromatic C=C stretch |

| 1200 - 1000 | Medium | C-N stretch |

| 600 - 500 | Medium | C-I stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 222 | [M]⁺ (Molecular Ion) |

| 127 | [I]⁺ |

| 95 | [M-I]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for spectroscopic analysis.

An In-depth Technical Guide to the Solubility and Stability of 5-Iodopyrimidin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 5-Iodopyrimidin-2-ol

Pyrimidine scaffolds are integral to numerous biologically active molecules, including anticancer and antiviral agents. The introduction of a halogen atom, such as iodine, can significantly modulate the compound's physicochemical and pharmacological properties. This compound, with its iodine substitution, is a subject of interest for its potential as a building block in the synthesis of novel therapeutic agents. The characterization of its solubility and stability is a critical first step in the drug development pipeline.

Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. Solubility is typically assessed under both kinetic and thermodynamic conditions.

Theoretical Considerations

The solubility of this compound is expected to be influenced by its crystalline structure, the presence of the polar hydroxyl group, and the lipophilic iodine atom. It is anticipated to exhibit limited solubility in aqueous media and higher solubility in organic solvents. Factors such as pH and the presence of co-solvents will likely have a significant impact on its solubility profile.

Experimental Protocols

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of a compound from a DMSO stock solution in an aqueous buffer.[1][2]

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Sample Preparation: Add a small volume (e.g., 2 µL) of the DMSO stock solution to a known volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4 in a microtiter plate. This results in a final DMSO concentration of 1%.

-

Incubation: Shake the plate at room temperature for a specified period, typically 1 to 2 hours.[3]

-

Analysis: Determine the concentration of the dissolved compound using a plate reader-based method, such as nephelometry (light scattering) or UV-Vis spectroscopy after filtration to remove any precipitate.[1][4]

Thermodynamic solubility represents the equilibrium solubility of a compound and is considered the gold standard.[3][5]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) and organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[3][5]

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of this compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different conditions.

Table 1: Hypothetical Solubility Data for this compound

| Solvent/Buffer (pH) | Temperature (°C) | Solubility (µg/mL) | Method |

| PBS (7.4) | 25 | Data not available | Kinetic |

| PBS (7.4) | 25 | Data not available | Thermodynamic |

| Simulated Gastric Fluid (pH 1.2) | 37 | Data not available | Thermodynamic |

| Simulated Intestinal Fluid (pH 6.8) | 37 | Data not available | Thermodynamic |

| Water | 25 | Data not available | Thermodynamic |

| Methanol | 25 | Data not available | Thermodynamic |

| Ethanol | 25 | Data not available | Thermodynamic |

| Acetonitrile | 25 | Data not available | Thermodynamic |

| DMSO | 25 | Data not available | Thermodynamic |

Note: The table is populated with "Data not available" as specific experimental values for this compound are not found in the public domain. This table serves as a template for data presentation.

Stability Assessment

Stability testing is crucial to determine the intrinsic stability of a drug substance and to identify potential degradation products.[7][8][9] These studies are typically performed under forced degradation conditions and according to the International Council for Harmonisation (ICH) guidelines.[10]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the API to conditions more severe than accelerated stability testing to identify potential degradation pathways and to develop stability-indicating analytical methods.[11][12][13]

Protocol:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the samples to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[14]

-

Thermal Degradation: Store the solid compound at 80°C for 48 hours.

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.

ICH Stability Testing

Long-term stability studies are performed under controlled storage conditions to establish the retest period for the drug substance.[7][8][9]

Protocol:

-

Batch Selection: Use at least three primary batches of this compound for the study.[10]

-

Storage Conditions: Store the samples under the following conditions as per ICH guidelines:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[8]

-

-

Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analytical Tests: At each time point, perform a suite of tests including appearance, assay, and purity (related substances).

Data Presentation

Stability data should be tabulated to show the change in critical quality attributes over time and under different storage conditions.

Table 2: Hypothetical Forced Degradation Data for this compound

| Stress Condition | Duration | Assay (%) | Major Degradants (%) |

| 0.1 M HCl, 60°C | 24 h | Data not available | Data not available |

| 0.1 M NaOH, 60°C | 24 h | Data not available | Data not available |

| 3% H₂O₂, RT | 24 h | Data not available | Data not available |

| Heat (80°C, solid) | 48 h | Data not available | Data not available |

| Photolytic (ICH Q1B) | - | Data not available | Data not available |

Note: This table is a template. Specific data for this compound is not publicly available.

Table 3: Hypothetical Long-Term Stability Data for this compound at 25°C/60% RH

| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White to off-white solid | Data not available | Data not available |

| 3 | No change | Data not available | Data not available |

| 6 | No change | Data not available | Data not available |

| 12 | No change | Data not available | Data not available |

| 24 | No change | Data not available | Data not available |

| 36 | No change | Data not available | Data not available |

Note: This table is a template. Specific data for this compound is not publicly available.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for determining the solubility and stability of a pharmaceutical compound like this compound.

Caption: Workflow for Kinetic Solubility Determination.

References

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. enamine.net [enamine.net]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. evotec.com [evotec.com]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. mastercontrol.com [mastercontrol.com]

- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. snscourseware.org [snscourseware.org]

- 11. pharmtech.com [pharmtech.com]

- 12. onyxipca.com [onyxipca.com]

- 13. industrialpharmacist.com [industrialpharmacist.com]

- 14. Ich guideline for stability testing | PPTX [slideshare.net]

The Dawn of the Ring: An In-depth Technical Guide to the Discovery and History of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the discovery and history of pyrimidine and its derivatives, from the initial isolation of related compounds to the elucidation of their central role in biochemistry and medicine. We will detail the seminal synthetic milestones, provide experimental protocols for foundational reactions, present key quantitative data, and visualize the critical biological pathways these molecules govern.

Early Discoveries and the Dawn of Pyrimidine Chemistry

While the pyrimidine ring system is now recognized as a cornerstone of life, its story begins not in the context of genetics, but in the burgeoning field of 19th-century organic chemistry. The first pyrimidine derivative to be isolated was alloxan, obtained by Luigi Brugnatelli in 1818 through the oxidation of uric acid.[1] However, the systematic study of this class of compounds had to wait several decades.

A pivotal moment arrived in 1879 when French chemist Édouard Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid.[2] This was achieved by condensing urea with malonic acid in the presence of phosphorus oxychloride.[2] This discovery laid the groundwork for the development of the vast class of barbiturate drugs, which would later revolutionize medicine as central nervous system depressants.[3]

The systematic investigation of the pyrimidine family truly began in 1884 with the work of Adolf Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines.[2] It was Pinner who first proposed the name "pyrimidin" in 1885.[2] Yet, the parent compound of the entire family, pyrimidine itself, remained elusive until 1900. In a landmark synthesis, Siegmund Gabriel and James Colman prepared pyrimidine by first converting barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction using zinc dust in hot water.[2]

The Unveiling of Nature's Pyrimidines: The Nucleobases

The biological significance of pyrimidines began to unfold through the pioneering work of German biochemist Albrecht Kossel. Between 1885 and 1901, Kossel and his students undertook the arduous task of chemically analyzing nucleic acids.[4] Through hydrolysis of calf thymus tissues, they successfully isolated and characterized two key pyrimidine derivatives: cytosine in 1894 (with Albert Neumann) and thymine in 1893 (also with Neumann).[2] Kossel's work, for which he was awarded the Nobel Prize in Physiology or Medicine in 1910, was fundamental in determining the chemical composition of the genetic material.[5] The third major pyrimidine nucleobase, uracil, was discovered in 1900 by Alberto Ascoli, who isolated it from the hydrolysis of yeast nuclein.

Quantitative Data of Foundational Pyrimidines

The physical properties of these early and fundamental pyrimidine compounds are crucial for their identification, purification, and handling in a laboratory setting.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Pyrimidine | C₄H₄N₂ | 80.088 | 20 - 22 | 123 - 124 |

| Alloxan | C₄H₂N₂O₄ | 142.07 | ~256 (decomposes) | Sublimes |

| Barbituric Acid | C₄H₄N₂O₃ | 128.09 | ~248 (decomposes) | ~260 (decomposes) |

| Uracil | C₄H₄N₂O₂ | 112.087 | ~335 (decomposes) | Decomposes |

| Thymine | C₅H₆N₂O₂ | 126.115 | 316 - 317 | 335 (decomposes) |

| Cytosine | C₄H₅N₃O | 111.10 | 320 - 325 (decomposes) | Decomposes |

| References for data in the table:[6][7][8] |

Key Experimental Protocols in Pyrimidine Synthesis

The following sections provide detailed methodologies for the landmark syntheses that defined the early history of pyrimidine chemistry.

Grimaux's Synthesis of Barbituric Acid (1879) - Modern Adaptation

While Grimaux's original 1879 publication laid the foundation, the following is a representative and reliable procedure adapted from Organic Syntheses for the condensation of urea and a malonic acid derivative. This modern version utilizes diethyl malonate and sodium ethoxide for improved yields and safety.

Reaction: Diethyl malonate + Urea → Barbituric Acid

Reagents:

-

Sodium metal, finely cut (11.5 g, 0.5 gram atom)

-

Absolute ethanol (500 cc total)

-

Diethyl malonate (80 g, 0.5 mole)

-

Urea, dry (30 g, 0.5 mole)

-

Hydrochloric acid (sp. gr. 1.18)

-

Hot water (500 cc)

-

Cold water (50 cc)

Procedure:

-

In a 2-liter round-bottomed flask equipped with a reflux condenser protected by a calcium chloride tube, dissolve 11.5 g of finely cut sodium in 250 cc of absolute ethanol.

-

To the resulting sodium ethoxide solution, add 80 g of diethyl malonate.

-

Separately, dissolve 30 g of dry urea in 250 cc of hot (70°C) absolute ethanol.

-

Add the hot urea solution to the flask containing the sodium ethoxide and diethyl malonate.

-

Shake the mixture well and reflux for seven hours on an oil bath heated to 110°C. A white solid will rapidly separate.

-

After the reaction is complete, add 500 cc of hot (50°C) water to the reaction mixture.

-

Acidify the resulting solution with hydrochloric acid (approx. 45 cc) until it is acidic to litmus paper.

-

Filter the clear, hot solution and cool it in an ice bath overnight.

-

Collect the resulting white crystalline product on a Büchner funnel.

-

Wash the product with 50 cc of cold water.

-

Dry the barbituric acid in an oven at 105–110°C for three to four hours.

-

The expected yield is 46–50 g (72–78% of the theoretical amount).[8]

Workflow for the synthesis of Barbituric Acid.

Pinner's Pyrimidine Synthesis (1884) - Representative Protocol

Pinner's synthesis involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine. This versatile method allows for the creation of a wide variety of substituted pyrimidines.

Reaction: β-Ketoester (e.g., Ethyl Acetoacetate) + Amidine → Substituted Pyrimidinol

Reagents:

-

1,3-Dicarbonyl compound (e.g., Ethyl acetoacetate)

-

Amidine hydrochloride

-

Sodium ethoxide (prepared from sodium in absolute ethanol)

-

Absolute ethanol (as solvent)

-

Acid for workup (e.g., Acetic acid or HCl)

General Procedure (Classical Approach):

-

Prepare a solution of sodium ethoxide in absolute ethanol by dissolving an equimolar amount of sodium metal in the alcohol under anhydrous conditions.

-

To this solution, add one equivalent of the amidine hydrochloride to liberate the free amidine base.

-

Add one equivalent of the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) to the reaction mixture.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, neutralize the reaction mixture with an appropriate acid (e.g., acetic acid) to precipitate the product.

-

Filter the crude product, wash with cold solvent (e.g., ethanol or water), and recrystallize from a suitable solvent to obtain the pure pyrimidine derivative.

Generalized workflow for the Pinner Pyrimidine Synthesis.

Gabriel & Colman's Synthesis of Pyrimidine (1900)

This synthesis represents the first preparation of the parent pyrimidine ring. It is a two-step process starting from barbituric acid.

Step 1: Synthesis of 2,4,6-Trichloropyrimidine

Reaction: Barbituric Acid + Phosphorus Oxychloride (POCl₃) → 2,4,6-Trichloropyrimidine

Procedure:

-

A mixture of barbituric acid and an excess of phosphorus oxychloride (POCl₃) is heated. Often, a tertiary amine catalyst such as N,N-dimethylaniline is added.

-

The reaction mixture is refluxed at a temperature of 70-115°C for several hours.

-

After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure.

-

The crude 2,4,6-trichloropyrimidine is then purified, typically by vacuum distillation, to yield the intermediate product.[3]

Step 2: Reduction to Pyrimidine

Reaction: 2,4,6-Trichloropyrimidine + Zn dust → Pyrimidine

Procedure:

-

2,4,6-Trichloropyrimidine is suspended in hot water.

-

Zinc dust is added portion-wise to the heated suspension with vigorous stirring.

-

The reduction reaction is exothermic and proceeds to completion, resulting in the dehalogenation of the pyrimidine ring.

-

After the reaction, the mixture is filtered to remove excess zinc and zinc salts.

-

The aqueous filtrate containing pyrimidine is then subjected to extraction with an organic solvent (e.g., ether).

-

The organic extracts are dried, and the solvent is evaporated. The resulting crude pyrimidine is purified by distillation to yield the final product.

Biological Significance: Pyrimidines in Cellular Pathways

The discovery of pyrimidine nucleobases was just the beginning. It is now understood that these molecules are central to life, participating in everything from genetic information storage to cellular metabolism and signaling.

De Novo Pyrimidine Biosynthesis

Cells can synthesize pyrimidine nucleotides from simple precursor molecules in a highly regulated, multi-step process known as the de novo pathway. This pathway is critical for providing the building blocks for DNA and RNA synthesis, especially in rapidly dividing cells. The process begins with the synthesis of carbamoyl phosphate and proceeds through the formation of orotate, which is then attached to a ribose-phosphate moiety to form the first pyrimidine nucleotide, Uridine Monophosphate (UMP).

De Novo Pyrimidine Biosynthesis Pathway.

Pyrimidine Derivatives as Therapeutic Agents

The structural versatility of the pyrimidine ring has made it a "privileged scaffold" in medicinal chemistry, leading to the development of numerous therapeutic agents.

The synthetic derivatives of barbituric acid were among the first pyrimidine-based drugs. They exert their effects on the central nervous system primarily by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel.[3] Barbiturates bind to the GABA-A receptor at a site distinct from GABA itself, increasing the duration of chloride channel opening initiated by GABA. This enhances the influx of chloride ions, leading to hyperpolarization of the neuron and a potentiation of inhibitory neurotransmission.

Mechanism of action of Barbiturates on the GABA-A receptor.

5-Fluorouracil (5-FU), a synthetic analogue of uracil, is a cornerstone of cancer chemotherapy. Its mechanism of action is multifaceted. After entering the cell, 5-FU is converted into several active metabolites. The primary mechanism involves the conversion to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with the enzyme thymidylate synthase (TS), inhibiting its function. This blockade prevents the synthesis of thymidine, a crucial component of DNA, leading to "thymineless death" in rapidly dividing cancer cells. Additionally, 5-FU metabolites can be incorporated into both DNA (as FdUTP) and RNA (as FUTP), disrupting their normal function and contributing to cytotoxicity.

Multifaceted mechanism of action of 5-Fluorouracil.

Conclusion

From their initial discovery as synthetic curiosities to their identification as the fundamental components of nucleic acids and versatile therapeutic agents, the history of pyrimidine derivatives is a testament to the progress of chemical and biological sciences. The foundational syntheses of Grimaux, Pinner, and Gabriel and Colman paved the way for over a century of research that has placed pyrimidines at the center of our understanding of genetics, metabolism, and pharmacology. For today's researchers, this rich history provides a crucial context for the ongoing development of novel pyrimidine-based molecules aimed at treating a wide array of human diseases.

References

- 1. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 5. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 6. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 7. historyofscience.com [historyofscience.com]

- 8. researchgate.net [researchgate.net]

The Enigmatic Action of 5-Iodopyrimidin-2-ol: A Technical Guide to its Potential Biological Mechanisms

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the potential mechanisms of action of 5-Iodopyrimidin-2-ol in biological systems. While direct experimental data on this specific molecule is limited, its structural similarity to a class of well-studied pyrimidine analogues allows for the formulation of evidence-based hypotheses regarding its biological activity. This document synthesizes findings from related compounds to provide a comprehensive overview of the likely signaling pathways and molecular interactions of this compound, offering a foundational resource for future research and drug development endeavors.

Potential as a Radiosensitizing Agent

A primary and well-documented mechanism for halogenated pyrimidines is their function as radiosensitizers in cancer therapy. Compounds structurally similar to this compound, such as 5-iododeoxyuridine (IdUrd), are known to be incorporated into the DNA of proliferating cells, substituting for thymidine.[1] This incorporation is a key step in their radiosensitizing effect. The presence of the heavier iodine atom in the DNA structure is thought to increase the absorption of ionizing radiation, leading to enhanced DNA damage and subsequent cell death in targeted cancer cells.

The proposed workflow for this mechanism is as follows:

Caption: Proposed workflow for this compound as a radiosensitizer.

Putative Role in Apoptosis Induction

Derivatives of 3,4-dihydropyrimidin-2-ones (DHPMs), which share a core pyrimidine structure with this compound, have been demonstrated to induce apoptosis in cancer cells.[2] This suggests that this compound may also possess pro-apoptotic properties. The mechanism is believed to involve the activation of a mitochondrial-dependent cascade.[2] This pathway is characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.

The signaling pathway for this proposed mechanism is illustrated below:

Caption: Potential mitochondrial-dependent apoptosis pathway induced by this compound.

Potential as a Kinase Inhibitor

The pyrimidine scaffold is a common feature in many kinase inhibitors.[3] For instance, certain pyrimidine-2-thione derivatives have shown potent antineoplastic activity by targeting the RAS/PI3K/Akt/JNK signaling cascades.[4] Furthermore, 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives have been identified as potent inhibitors of Mnk2, a kinase involved in tumorigenesis.[5] Given these precedents, it is plausible that this compound could act as an inhibitor of one or more kinases, thereby disrupting signaling pathways crucial for cancer cell proliferation and survival.

A simplified representation of a potential kinase inhibition pathway is as follows:

Caption: General schematic of kinase inhibition by this compound.

Antiviral Activity through DNA Synthesis Inhibition

The 5-iodo substitution is also found in antiviral nucleoside analogues. For example, 1-(2-deoxy-4-thio-beta-d-ribofuranosyl)-5-iodouracil (4'-thioIDU) is a potent inhibitor of orthopoxvirus replication.[6] Its mechanism of action involves the inhibition of viral DNA synthesis.[6] This suggests that this compound, after appropriate metabolic activation to a nucleoside or nucleotide form, could potentially interfere with viral DNA or RNA synthesis, thereby exerting an antiviral effect.

Quantitative Data from Related Compounds

The following table summarizes quantitative data from studies on compounds structurally related to this compound. It is important to note that these values are not for this compound itself but provide a reference for the potential potency of this class of compounds.

| Compound Class | Target/Assay | Measurement | Value | Reference |

| 4'-thionucleosides | Vaccinia and Cowpox Virus Inhibition | Activity Concentration | ~1 µM | [6] |

| 5-nitropyrimidine-2,4-dione analogue | Nitric Oxide Production Inhibition | IC50 | 8.6 µM | [7] |

| 5-nitropyrimidine-2,4-dione analogue | iNOS Activity Inhibition | IC50 | 6.2 µM | [7] |

| Pyrimidine-2-thione derivative | MCF-7 Breast Cancer Cell Cytotoxicity | IC50 | 2.617 ± 1.6 µM | [4] |

Experimental Protocols for Key Assays

To facilitate further research into the biological activities of this compound, detailed methodologies for key experiments cited in the literature for related compounds are provided below.

1. In Vitro Antiviral Assay (based on 4'-thioIDU studies) [6]

-

Cell Culture: Human foreskin fibroblasts (HFF) are grown in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.

-

Virus: Vaccinia virus or cowpox virus.

-

Protocol:

-

HFF cells are seeded in 96-well plates and incubated overnight.

-

The medium is replaced with medium containing various concentrations of the test compound (e.g., this compound).

-

Cells are infected with the virus at a specified multiplicity of infection (MOI).

-

Plates are incubated for 48-72 hours until cytopathic effect (CPE) is observed in control wells.

-

Cell viability is assessed using a neutral red dye uptake assay.

-

The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces CPE by 50%.

-

2. Apoptosis Assay (based on DHPM studies) [2]

-

Cell Line: Prostate cancer cells (e.g., PC-3).

-

Protocol:

-

PC-3 cells are treated with the test compound at various concentrations for 24-48 hours.

-

Annexin V/Propidium Iodide (PI) Staining: Cells are harvested, washed with PBS, and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

-

Western Blotting for Caspase Activation: Cell lysates are prepared and subjected to SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with antibodies against cleaved caspase-3 and cleaved PARP to detect activation of the caspase cascade.

-

3. Kinase Inhibition Assay (general protocol)

-

Enzyme: Recombinant target kinase.

-

Substrate: A specific peptide or protein substrate for the kinase.

-

Protocol:

-

The kinase reaction is set up in a buffer containing the kinase, substrate, ATP (often radiolabeled with ³²P or ³³P), and various concentrations of the inhibitor (this compound).

-

The reaction is incubated at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

-

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto phosphocellulose paper and washing).

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

-

This guide provides a comprehensive, albeit inferential, overview of the potential mechanisms of action of this compound. The provided data, protocols, and pathway diagrams are intended to serve as a valuable starting point for researchers aiming to elucidate the precise biological role of this intriguing molecule. Direct experimental validation is now the critical next step to confirm these hypotheses.

References

- 1. Radiobiology and clinical application of halogenated pyrimidine radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activities of certain 5-substituted 4'-thiopyrimidine nucleosides against orthopoxvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Computational Insights into 5-Iodopyrimidin-2-ol: A Technical Guide for Drug Discovery and Materials Science

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 5-Iodopyrimidin-2-ol, a halogenated pyrimidine derivative with significant potential in medicinal chemistry and materials science. While direct computational studies on this compound are not extensively available in public literature, this document leverages data from structurally analogous compounds and outlines established computational protocols to serve as a foundational resource for researchers.

Introduction to this compound

This compound belongs to the class of pyrimidine derivatives, which are fundamental building blocks of nucleic acids and a significant scaffold in numerous pharmacologically active compounds.[1] The introduction of a halogen atom, in this case, iodine, at the 5-position of the pyrimidine ring can significantly alter the molecule's electronic properties, reactivity, and biological activity. These modifications make this compound a compelling candidate for investigation in drug design, particularly as an antimetabolite or an inhibitor of key biological pathways.[1] Furthermore, the electronic characteristics of halogenated pyrimidines suggest potential applications in the field of non-linear optical (NLO) materials.[2][3]

This guide will delve into the synthesis, molecular structure, and a suite of computational analyses including Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (HOMO-LUMO) analysis to predict and understand the properties of this compound.

Synthesis and Experimental Data

Basic physicochemical data for this compound is available from commercial suppliers.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 79387-69-2 | [6] |

| Molecular Formula | C4H3IN2O | [6] |

| Molecular Weight | 221.98 g/mol | [6] |

| Appearance | Brown powder | [6] |

| Purity | ≥ 97% | [6] |

Computational Methodologies

Computational chemistry provides powerful tools to investigate the properties of molecules like this compound at the atomic level. Density Functional Theory (DFT) is a widely used method for these studies, often employing the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide a good balance of accuracy and computational cost for pyrimidine derivatives.[2][3][7][8]

Geometry Optimization and Structural Parameters

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. While specific optimized geometry for this compound is not available, Table 2 presents the crystal structure data for the closely related 5-Iodopyrimidin-2-amine, which can serve as a reasonable approximation.[9]

Table 2: Selected Crystal Structure Data for 5-Iodopyrimidin-2-amine

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| I1-C5 | 2.08 |

| N1-C2 | 1.35 |

| C2-N3 | 1.32 |

| N3-C4 | 1.34 |

| C4-C5 | 1.40 |

| C5-C6 | 1.35 |

| C6-N1 | 1.34 |

| **Bond Angles (°) ** | |

| C6-N1-C2 | 117.2 |

| N1-C2-N3 | 127.5 |

| C2-N3-C4 | 116.5 |

| N3-C4-C5 | 123.8 |

| C4-C5-C6 | 116.1 |

| C5-C6-N1 | 118.9 |

Data extracted from the crystallographic information for 5-Iodopyrimidin-2-amine and should be considered as an approximation for this compound.[9]

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the different vibrational modes of the molecule and can be compared with experimental FT-IR and FT-Raman spectra to validate the computational model. The calculated spectra also aid in the assignment of experimental spectral bands to specific molecular vibrations. For halogenated pyrimidines, characteristic vibrations include C-I stretching, C-H stretching, N-H stretching (in the tautomeric form), C=O stretching, and various ring deformation modes.[10][11]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability; a smaller gap generally indicates higher reactivity.[12][13] This analysis is crucial for understanding potential reaction mechanisms and for designing molecules with specific electronic properties, such as those desired for NLO materials.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In drug design, MEP maps are invaluable for understanding and predicting how a molecule might interact with a biological target, such as the active site of an enzyme. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating sites for electrophilic attack or hydrogen bonding, and positive potential around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. For halogenated pyrimidines, NBO analysis can elucidate the nature of the carbon-halogen bond and how it influences the electronic properties of the entire molecule.[14]

Non-Linear Optical (NLO) Properties

Computational methods can predict the non-linear optical properties of molecules by calculating the polarizability (α) and the first hyperpolarizability (β). Molecules with large hyperpolarizability values are promising candidates for NLO materials, which have applications in optoelectronics and photonics. Pyrimidine derivatives with push-pull electronic systems are known to exhibit significant NLO properties.[2][3][15] The study of this compound's NLO properties could reveal its potential in this technologically important area.

Visualizations

To aid in the understanding of the theoretical concepts, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: A typical workflow for the computational analysis of this compound.

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Potential Applications in Drug Development and Materials Science

The computational data, even from analogous compounds, strongly suggests that this compound possesses properties that make it a promising candidate for further investigation.

-

Anticancer and Antiviral Agents: Pyrimidine analogs are well-known antimetabolites that can interfere with the synthesis of nucleic acids, a process crucial for rapidly dividing cancer cells and viruses. The iodine atom can enhance binding to target enzymes and may also impart radiosensitizing properties.

-

Non-Linear Optical (NLO) Materials: The presence of a π-conjugated system in the pyrimidine ring, coupled with the electronic influence of the iodo and hydroxyl groups, suggests that this compound could exhibit significant NLO properties. Further computational and experimental studies are warranted to explore its potential in optical and photonic devices.[2][3]

Conclusion

This technical guide has outlined the key theoretical and computational approaches for the comprehensive study of this compound. While direct experimental and computational data for this specific molecule is limited in the public domain, the methodologies and data from analogous compounds provide a robust framework for future research. The presented information serves as a valuable starting point for scientists and researchers aiming to explore the potential of this compound in drug discovery, materials science, and other areas of chemical research. The use of DFT calculations, in conjunction with experimental validation, will be crucial in unlocking the full potential of this intriguing halogenated pyrimidine.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative-a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical materia ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05681G [pubs.rsc.org]

- 4. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 5. 2-Pyridinamine, 5-iodo- | C5H5IN2 | CID 88579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. irjweb.com [irjweb.com]

- 9. 5-Iodopyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacophore-Based Virtual Screening, Quantum Mechanics Calculations, and Molecular Dynamics Simulation Approaches Identified Potential Natural Antiviral Drug Candidates against MERS-CoV S1-NTD - PMC [pmc.ncbi.nlm.nih.gov]

- 13. learn.schrodinger.com [learn.schrodinger.com]

- 14. Quantifying the Effects of Halogen Bonding by Haloaromatic Donors on the Acceptor Pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Multifaceted Study of a Y-Shaped Pyrimidine Compound: Assessing Structural Properties, Docking Interactions, and Third-Order Nonlinear Optics - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Physicochemical Properties of 5-Iodopyrimidin-2-ol and a Key Analogue

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the inquiry regarding the physical properties, specifically the melting and boiling points, of 5-Iodopyrimidin-2-ol. Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a notable absence of published data for the physical properties of this compound. This suggests that the compound may be novel, not yet synthesized, or not extensively characterized.

In light of this, and to provide valuable comparative data for researchers in this area, this guide presents a detailed overview of the physical properties and relevant experimental protocols for a closely related and well-characterized analogue: 2-Hydroxy-5-iodopyridine . It is imperative to note the structural difference between the requested pyrimidine (a diazine with two nitrogen atoms in the aromatic ring) and the provided pyridine analogue (a monazine with one nitrogen atom).

Physicochemical Data of 2-Hydroxy-5-iodopyridine

The following table summarizes the available quantitative data for 2-Hydroxy-5-iodopyridine.

| Property | Value | Source |

| Melting Point | 192-196 °C | (lit.) |

| Molecular Formula | C₅H₄INO | - |

| Molecular Weight | 221.00 g/mol | - |

| CAS Number | 13472-79-2 | - |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are unavailable due to the lack of data, a standard methodology for determining the melting point of a solid organic compound is provided below. This protocol is broadly applicable and represents a fundamental technique in chemical characterization.

Melting Point Determination via Capillary Method

Objective: To determine the melting point range of a solid organic compound.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Sample of the compound

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry and free of solvent.

-

If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.

-

-

Loading the Capillary Tube:

-

Tamp the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom.

-

Repeat until a packed column of 2-3 mm in height is achieved.

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the initial temperature to approximately 20 °C below the expected melting point (if known). For an unknown substance, a rapid preliminary heating can be performed to estimate the melting range.

-

Heat the sample at a rate of 1-2 °C per minute when approaching the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating and record the temperature at which the entire sample has completely melted (the end of the melting range).

-

-

Reporting:

-

The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of a compound's melting point, a crucial step in its physicochemical characterization.

Potential Therapeutic Applications of 5-Iodopyrimidin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodopyrimidin-2-ol is a halogenated pyrimidine derivative that holds significant promise as a versatile building block in the synthesis of novel therapeutic agents. While direct therapeutic applications of this compound are not extensively documented, the pyrimidine scaffold is a well-established pharmacophore present in a wide array of approved drugs and clinical candidates. This technical guide explores the potential therapeutic applications of this compound by examining the biological activities of structurally related pyrimidine derivatives. This document details its synthetic utility, potential pharmacological targets, relevant signaling pathways, and provides representative experimental protocols for the synthesis and biological evaluation of its derivatives. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals interested in leveraging the unique chemical properties of this compound for the discovery of next-generation therapeutics.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities.[1] Its presence in the nucleobases uracil, thymine, and cytosine underscores its critical role in biological systems. The synthetic tractability of the pyrimidine scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Halogenated pyrimidines, in particular, have been investigated as radiosensitizers in cancer therapy and as antiviral agents.[3][4] this compound, with its reactive iodine atom, presents a valuable synthon for the generation of diverse libraries of pyrimidine derivatives with potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions.

Synthetic Utility of this compound

This compound serves as a key intermediate in the synthesis of a variety of substituted pyrimidines. The iodine atom at the 5-position is amenable to a range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, and alkyl groups. The hydroxyl group at the 2-position can also be functionalized or converted to other leaving groups to enable further diversification.

General Synthetic Protocol for Derivatization

A general scheme for the derivatization of a pyrimidine scaffold, which can be adapted for this compound, involves nucleophilic substitution reactions. For instance, a chloromethyl pyrimidine hydrochloride can be reacted with various nucleophiles like amines, thiols, or phenols to generate a library of 2-substituted pyrimidine derivatives.[5]

Experimental Protocol: Synthesis of 2-((Arylamino)methyl)pyrimidine Derivatives [5]

-

Reaction Setup: To a stirred solution of a substituted aniline (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.5 equivalents).

-

Stirring: Stir the suspension at room temperature for 20-30 minutes.

-

Addition of Pyrimidine: Add the 2-(chloromethyl)pyrimidine hydrochloride (1.0 equivalent) portion-wise to the mixture.

-

Heating: Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.[5]

Potential Therapeutic Targets and Applications

Based on the known biological activities of structurally similar 5-iodopyrimidine derivatives and the broader class of pyrimidine-based compounds, several potential therapeutic applications for derivatives of this compound can be envisaged.

Dihydrofolate Reductase (DHFR) Inhibition for Antimicrobial Activity

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids.[6] Inhibition of bacterial DHFR is a proven strategy for the development of antibiotics. Recently, derivatives of 5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine have been identified as potent inhibitors of Staphylococcus aureus DHFR (SaDHFR).[7]

Quantitative Data: In Vitro Activity of a 5-Iodopyrimidine DHFR Inhibitor

| Compound | Target | IC50 (nM) | Antibacterial Activity (MIC, μg/mL) |

| j9 | SaDHFR | 0.97 | S. aureus (MRSA): 0.5 |

Data extracted from a study on 5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine derivatives.[7]

Experimental Protocol: DHFR Inhibition Assay [6]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., in DMSO).

-

Dilute the DHFR enzyme in assay buffer to the desired working concentration.

-

Prepare solutions of dihydrofolic acid (DHF) and NADPH in assay buffer.

-

-

Assay Plate Setup:

-

Add the test compound dilutions to the wells of a 96-well plate. Include controls with a known inhibitor (e.g., methotrexate) and a no-inhibitor control.

-

Add the DHFR enzyme solution to all wells except the blank.

-

Add the NADPH solution to all wells.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the DHF solution to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The rate of NADPH oxidation is proportional to DHFR activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.[6]

-

Kinase Inhibition for Anticancer Activity

Many pyrimidine derivatives have been developed as inhibitors of various protein kinases that are implicated in cancer cell proliferation, survival, and metastasis. Key kinase targets include Focal Adhesion Kinase (FAK) and Epidermal Growth Factor Receptor (EGFR).

FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion and migration. Its overexpression is associated with the progression of various cancers.[5]

Signaling Pathway: FAK Signaling

Caption: FAK signaling pathway and point of inhibition.

Experimental Protocol: FAK Kinase Assay (Luminescent) [8]

-

Reagent Preparation: Prepare stock solutions of the test inhibitor, FAK enzyme, substrate (e.g., a synthetic peptide), and ATP in a suitable kinase buffer.

-

Assay Plate Setup: Add the test inhibitor at various concentrations to the wells of a 384-well plate.

-

Kinase Reaction: Add the FAK enzyme and substrate to the wells, followed by the addition of ATP to initiate the reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Signal Detection: Add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity. The reagent converts ADP to ATP, and the new ATP is used in a luciferase reaction to generate a luminescent signal.

-